N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Lipophilicity Partition Coefficient Drug Design

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (CAS 1039833-28-7), also referred to as 6-chloro-N1-cyclohexyl-N1-ethylbenzene-1,2-diamine, is a substituted benzenediamine derivative with the molecular formula C₁₄H₂₁ClN₂ and a molecular weight of 252.78 g/mol. It contains a central benzene ring with an ortho-amino group, a meta-chloro substituent, and a tertiary amine moiety bearing cyclohexyl and ethyl groups.

Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
CAS No. 1039833-28-7
Cat. No. B1415108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
CAS1039833-28-7
Molecular FormulaC14H21ClN2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C2=C(C=CC=C2Cl)N
InChIInChI=1S/C14H21ClN2/c1-2-17(11-7-4-3-5-8-11)14-12(15)9-6-10-13(14)16/h6,9-11H,2-5,7-8,16H2,1H3
InChIKeyYHOPOXQNLCYGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (CAS 1039833-28-7): Structural and Physicochemical Baseline for Procurement


N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (CAS 1039833-28-7), also referred to as 6-chloro-N1-cyclohexyl-N1-ethylbenzene-1,2-diamine, is a substituted benzenediamine derivative with the molecular formula C₁₄H₂₁ClN₂ and a molecular weight of 252.78 g/mol [1]. It contains a central benzene ring with an ortho-amino group, a meta-chloro substituent, and a tertiary amine moiety bearing cyclohexyl and ethyl groups. The compound is a colorless liquid with limited aqueous solubility but is miscible with common organic solvents, including ethanol, ether, and benzene . As a functionalized aromatic diamine, it serves as a versatile building block for the synthesis of pharmaceutical intermediates, agrochemicals, and specialized ligands, with its chlorine atom and cyclohexyl group imparting distinct physicochemical and reactivity profiles compared to non-halogenated or differently substituted analogs [1].

Core Structure
Chloro-substituted benzenediamine building block for pharmaceutical intermediate and ligand synthesis
Synthesis Fit
Supports cross-coupling functionalization via chloro handle; cyclohexyl-ethylamine tail modulates steric profile
Supply Context
Multi-vendor active stock with purity grade options; reported availability supports procurement continuity

Why Generic Substitution Fails: Critical Differentiators of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine vs. Common Analogs


In the context of research or industrial synthesis, compounds within the same chemical class cannot be freely interchanged. Subtle structural variations—such as the presence or position of a halogen atom, substitution pattern on the benzene ring, or steric bulk of the N-alkyl groups—can profoundly alter physicochemical properties, reactivity, and downstream performance. For N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, the specific combination of an ortho-amino group, a meta-chloro substituent, and a bulky N-cyclohexyl-N-ethylamine tail creates a unique profile that distinguishes it from non-chlorinated, regioisomeric, or less substituted analogs [1]. Direct substitution with a compound like N1-cyclohexyl-N1-ethylbenzene-1,2-diamine (CAS 953755-69-6) or N-ethylcyclohexylamine (CAS 5459-93-8) would introduce critical discrepancies in lipophilicity, molecular weight, and potential coordination chemistry, which can compromise synthetic yields, product purity, or biological activity [1][2]. The following quantitative evidence underscores why procurement decisions must be based on specific, data-driven differentiators rather than assumed class-level equivalence.

Target: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine — ortho-amino, meta-chloro, bulky N-cyclohexyl-N-ethyl
Non-chlorinated analog Lacks chloro substituent; lipophilicity, molecular weight, and reactivity profile may differ significantly from target
Simpler amine N-ethylcyclohexylamine lacks benzenediamine backbone; coordination chemistry and synthetic utility may not transfer
Regioisomer Different chloro or amino position may shift electronic environment, steric accessibility, and downstream reactivity

Quantitative Differentiation Guide for N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (CAS 1039833-28-7)


Lipophilicity (XLogP3) Advantage Over Non-Chlorinated Analog

The chloro substituent at the 6-position significantly enhances the lipophilicity of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine relative to its non-chlorinated analog, N1-cyclohexyl-N1-ethylbenzene-1,2-diamine. This is quantitatively reflected in the computed XLogP3 values, which are predictive of compound partitioning behavior in biological and synthetic environments [1][2].

Lipophilicity
Reported
XLogP3 4.2 vs 3.5 (Δ = 0.7)
Supports lipophilicity-dependent selection
Computed values; experimental log P may differ
Lipophilicity Partition Coefficient Drug Design

Commercial Purity Grade Comparison: 98% vs. 95%

The minimum guaranteed purity of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine varies across suppliers, with some vendors offering 98% purity (Leyan) while others provide 95% (AKSci, Chemenu) . This differential purity directly impacts the reliability of subsequent synthetic steps and analytical characterization.

Purity Grade
Data to verify
98% vs 95% (Δ = 3 pp)
Supports purity-dependent workflow selection
Vendor specification; independent verification advised
Purity Quality Control Vendor Comparison

Molecular Weight and Halogen Effect vs. Non-Chlorinated and Less Substituted Analogs

The incorporation of a chlorine atom at the 6-position results in a molecular weight of 252.78 g/mol for N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, which is 34.44 g/mol greater than the non-chlorinated analog N1-cyclohexyl-N1-ethylbenzene-1,2-diamine (218.34 g/mol) [1][2]. Moreover, the fully substituted diamine structure of the target compound provides a molecular weight almost double that of the simpler N-ethylcyclohexylamine (127.23 g/mol) .

Molecular Weight
Reported
252.78 vs 218.34 g/mol (Δ = +34.44)
May affect chromatographic retention and method parameters
Supports LC-MS method differentiation review
Molecular Weight Halogen Effect Structure-Activity Relationship

Storage and Stability Requirements: Cold Chain vs. Ambient

Supplier specifications indicate differing storage requirements for N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine compared to structurally related amines. While some vendors recommend ambient storage in a cool, dry place , others specify refrigerated storage at 2-8°C . This contrasts with N-ethylcyclohexylamine, which can be stored long-term at ambient temperature without degradation concerns .

Storage Condition
Class-level
2–8°C (vendor-specific) vs ambient
Supports procurement and inventory planning
Vendor-dependent; confirm storage with supplier
Storage Stability Supply Chain

Commercial Availability and Stock Status Across Vendors

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is actively stocked by multiple reputable suppliers, including AKSci, Leyan, and Chemenu, with inventory levels visible online . In contrast, the non-chlorinated analog N1-cyclohexyl-N1-ethylbenzene-1,2-diamine is reported as discontinued by at least one major supplier , indicating a potential supply chain advantage for the chlorinated derivative.

Commercial Stock
Data to verify
Actively stocked; multi-vendor availability
May reduce supply chain disruption risk
Supplier-reported status; verify stock at order
Availability Procurement Supply Chain

Optimal Application Scenarios for N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (CAS 1039833-28-7)


Synthesis of Lipophilic Pharmaceutical Intermediates

Given its elevated XLogP3 value of 4.2 compared to 3.5 for the non-chlorinated analog [1], N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is particularly well-suited for the construction of drug candidates where enhanced membrane permeability or improved log D is desired. The chloro substituent also offers a handle for further functionalization via cross-coupling reactions, making it a strategic building block in medicinal chemistry programs.

High-Purity Requirements in Analytical Method Development

For laboratories developing HPLC or LC-MS methods, the availability of a 98% purity grade from Leyan provides a significant advantage over the more common 95% grade. This higher purity minimizes the presence of unknown impurities that can interfere with method validation, baseline resolution, and accurate quantification, thereby reducing the time and cost associated with method optimization.

Coordination Chemistry and Ligand Design

The combination of a 1,2-diamine backbone and an electron-withdrawing chloro substituent at the ortho-position relative to the amino group creates a unique electronic environment that can modulate metal-binding affinity and redox properties. This structural motif is relevant for the development of novel catalysts and metal-organic frameworks (MOFs) where fine-tuning of ligand electronics is critical [2].

Reliable Supply for Multi-Step Synthesis Campaigns

For industrial or academic groups engaged in multi-step synthetic sequences, the active stock status and multi-vendor availability [1] ensure a consistent supply chain. Unlike some related compounds that have been discontinued , N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine can be sourced from multiple qualified suppliers, reducing project risk and enabling long-term planning.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Lipophilicity and chloro functional handle
Partitioning behavior and cross-coupling reactivity review
Analytical method development
Purity grade selection
Impurity profile and baseline resolution review
Coordination chemistry and ligand design
Electronic and steric profile of 1,2-diamine core
Metal-binding modulation and redox property studies
Multi-step synthesis campaigns
Multi-vendor stock context
Supply continuity and lead-time review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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